Di-tert-Butyl (2-formylphenyl)imidodicarbonate
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Overview
Description
Di-tert-Butyl (2-formylphenyl)imidodicarbonate is an organic compound with the molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-formylphenyl)imidodicarbonate typically involves the reaction of 2-formylphenyl isocyanate with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl (2-formylphenyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: 2-carboxyphenyl imidodicarbonate.
Reduction: 2-hydroxyphenyl imidodicarbonate.
Substitution: Various substituted imidodicarbonates depending on the substituent introduced.
Scientific Research Applications
Di-tert-Butyl (2-formylphenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl (2-formylphenyl)imidodicarbonate involves its reactivity with nucleophiles and electrophiles. The formyl group is particularly reactive, allowing for various chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar in structure but lacks the formyl group, making it less reactive in certain transformations.
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate: Contains a hydroxyethyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
Di-tert-Butyl (2-formylphenyl)imidodicarbonate is unique due to the presence of both formyl and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a versatile reagent in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-19/h7-11H,1-6H3 |
InChI Key |
FQVFZFXKSMARFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1C=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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